Anhydrovinblastine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

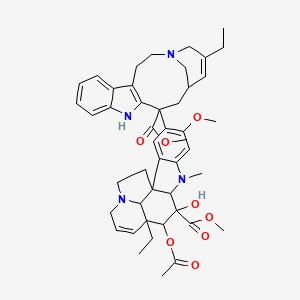

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFGVHNKJYNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anhydrovinblastine's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the potent anti-cancer agent vinblastine (B1199706), exerts its cytotoxic effects primarily by disrupting the dynamic instability of microtubules. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's interaction with tubulin and its subsequent impact on microtubule dynamics. Through a synthesis of available preclinical data, this document details the quantitative effects on microtubule polymerization, offers insights into its binding characteristics, and outlines the experimental protocols necessary to investigate these phenomena. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble, a process termed dynamic instability, is fundamental to various cellular processes, including cell division, intracellular transport, and maintenance of cell morphology. The critical role of microtubules in mitosis makes them a prime target for anti-cancer therapeutics. Vinca (B1221190) alkaloids, a class of drugs derived from the Madagascar periwinkle (Catharanthus roseus), are prominent among microtubule-targeting agents. This compound, a structural analogue of vinblastine, belongs to this class and demonstrates significant anti-neoplastic activity by interfering with microtubule function.[1] This guide delves into the specific molecular interactions and cellular consequences of this compound's action on microtubule dynamics.

Mechanism of Action

Similar to other vinca alkaloids, this compound's primary mechanism of action involves its binding to β-tubulin at the "vinca domain," which is located at the interface between two tubulin heterodimers.[2] This binding event disrupts the normal process of microtubule polymerization and leads to a cascade of downstream effects that ultimately culminate in cell cycle arrest and apoptosis.

Inhibition of Microtubule Polymerization

This compound directly inhibits the polymerization of tubulin dimers into microtubules.[1][3] This inhibition leads to a decrease in the overall microtubule polymer mass within the cell. At higher concentrations, vinca alkaloids can induce the formation of paracrystalline aggregates of tubulin.[4]

Disruption of Microtubule Dynamics

At lower, clinically relevant concentrations, this compound's primary effect is the suppression of microtubule dynamic instability. This involves the alteration of the four key parameters of dynamic instability:

-

Growth Rate: The speed at which tubulin dimers are added to the plus end of the microtubule.

-

Shortening Rate: The speed at which tubulin dimers are lost from the plus end.

-

Catastrophe Frequency: The frequency of switching from a state of growth or pause to shortening.

-

Rescue Frequency: The frequency of switching from a state of shortening back to growth.

While specific quantitative data for this compound's effect on each of these parameters is limited, studies on the closely related vinblastine show that it suppresses both the growth and shortening rates and decreases the catastrophe frequency. This leads to an overall "kinetic stabilization" of the microtubules, rendering them dysfunctional for their roles in mitosis.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data for this compound and provide a comparison with vinblastine to offer a clearer perspective on its potency.

Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation

| Cell Line | This compound (nM) | Vinblastine (nM) |

| MCF-10A | 2.8 ± 0.4 | Not Reported |

| MCF-7 | 67.7 ± 15.4 | Not Reported |

| MDA-MB-231 | 4.4 ± 0.4 | Not Reported |

Data extracted from a study by Charbaut et al. (2020), which investigated the effect of these compounds on cellular microtubule content.

Table 2: Comparative IC50 Values for In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound | ~2 |

| Vinblastine | ~2 |

Data from a study using a photoactive analogue of vinblastine, which showed comparable inhibition of microtubule assembly for both compounds.

Table 3: Binding Affinity of Vinblastine to Tubulin

| Parameter | Value |

| High-affinity KD | 0.54 µM |

| Low-affinity KD | 14 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of this compound on the bulk polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare tubulin solution in PEM buffer on ice to a final concentration of 1-2 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP mixture into pre-chilled microcuvettes or wells of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO for control) to the aliquots.

-

Immediately place the cuvettes or plate into the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes) at 30-second intervals.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of this compound that inhibits the polymerization rate by 50%.

In Vitro Microtubule Dynamics Assay by Video-Enhanced Differential Interference Contrast (DIC) Microscopy

This advanced technique allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

This compound

-

DIC microscope equipped with a high-resolution camera and environmental control chamber (37°C)

-

Image analysis software for tracking microtubule ends

Procedure:

-

Prepare stabilized microtubule "seeds" (e.g., using a non-hydrolyzable GTP analog like GMPCPP).

-

Immobilize the seeds onto a microscope slide within a flow chamber.

-

Prepare a solution of purified tubulin (at a concentration near the critical concentration for polymerization) in polymerization buffer containing GTP and the desired concentration of this compound.

-

Introduce the tubulin/anhydrovinblastine solution into the flow chamber.

-

Mount the slide on the DIC microscope stage, maintained at 37°C.

-

Record time-lapse images of individual microtubules growing from the seeds.

-

Analyze the recorded videos to measure the rates of growth and shortening, and the frequencies of catastrophe and rescue events for individual microtubules.

Tubulin-Dependent GTPase Activity Assay

This assay determines the effect of this compound on the hydrolysis of GTP by tubulin.

Materials:

-

Purified tubulin

-

[γ-³²P]GTP

-

Reaction buffer (e.g., MES buffer with MgCl₂)

-

This compound

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Incubate purified tubulin with or without this compound in the reaction buffer on ice.

-

Initiate the reaction by adding [γ-³²P]GTP and incubating at 37°C.

-

At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding perchloric acid).

-

Spot the quenched reaction aliquots onto a TLC plate.

-

Separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-inorganic phosphate (B84403) by developing the TLC plate in an appropriate solvent system.

-

Quantify the amount of ³²P-inorganic phosphate using a phosphorimager or by scraping the spots and using a scintillation counter.

-

The rate of GTP hydrolysis is calculated from the amount of phosphate released over time. Studies with vinblastine have shown an inhibitory effect on tubulin's GTPase activity.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, primarily leading to mitotic arrest and subsequent apoptosis.

Mitotic Arrest Signaling Pathway

The inhibition of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin. The persistence of these proteins keeps the cell arrested in metaphase.

Apoptosis Signaling Following Mitotic Arrest

Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive characterization of this compound's effects on microtubule dynamics.

Conclusion

This compound is a potent microtubule-destabilizing agent that shares a core mechanism of action with its parent compound, vinblastine. By binding to tubulin, it inhibits microtubule polymerization and suppresses their dynamic instability, leading to mitotic arrest and apoptosis in cancer cells. While direct quantitative data for this compound remains less abundant than for vinblastine, the available comparative studies indicate a similar potency in inhibiting microtubule-related processes. The experimental protocols and workflows outlined in this guide provide a robust framework for further detailed investigation into the specific kinetic and thermodynamic parameters of this compound's interaction with tubulin. A deeper understanding of these quantitative aspects will be crucial for the rational design and development of next-generation vinca alkaloid-based chemotherapeutics with improved efficacy and reduced toxicity.

References

- 1. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]

- 3. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Anhydrovinblastine: A Technical Overview of its Chemical Structure and Properties

Anhydrovinblastine (B1203243) is a significant semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), noted for its potential antineoplastic activity.[1][2] As a member of the vinca alkaloid class of organic compounds, it possesses a dimeric chemical structure composed of an indole (B1671886) nucleus (catharanthine) and a dihydroindole nucleus (vindoline) joined together.[3] This document provides a detailed examination of its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

This compound is chemically characterized by the dehydration of the vindoline (B23647) moiety at the C3' and C4' positions, resulting in a double bond. This structural modification distinguishes it from its parent compound, vinblastine.

IUPAC Name: methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate[1]

Synonyms: The compound is also known by several synonyms, including 3',4'-Anhydrovinblastine, Anhydrovincaleukoblastine, and 3',4'-Didehydro-4'-deoxyvincaleukoblastine.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C46H56N4O8 | |

| Molecular Weight | 793.0 g/mol | |

| Exact Mass | 792.40981476 Da | |

| CAS Number | 38390-45-3 | |

| Topological Polar Surface Area | 134 Ų | |

| Chemical Class | Vinca Alkaloid |

Mechanism of Action

This compound exhibits its potential antineoplastic effects through a mechanism shared with other vinca alkaloids. It targets and binds to tubulin, thereby inhibiting the formation of microtubules. This disruption of microtubule dynamics interferes with the assembly of the mitotic spindle, leading to cell cycle arrest in the M phase and ultimately inhibiting the proliferation of tumor cells.

Experimental Protocols

This compound is a crucial intermediate in the semi-synthesis of vinblastine and its analogues. The following section details a common experimental procedure for its preparation.

Synthesis of this compound via Biomimetic Coupling

A widely adopted method for synthesizing this compound involves the coupling of catharanthine (B190766) and vindoline, mimicking the proposed biosynthetic pathway.

-

Objective: To couple catharanthine and vindoline to form this compound.

-

Procedure:

-

A mixture of catharanthine and vindoline is treated with ferric chloride (FeCl3), typically around 5 equivalents, at room temperature (23 °C). This step is believed to generate a catharanthine amine radical cation, which then undergoes oxidative fragmentation.

-

This fragmentation leads to the formation of an iminium ion intermediate which couples with vindoline, exclusively yielding the natural C16' stereochemistry.

-

The subsequent reduction of the iminium ion is achieved by adding sodium borohydride (B1222165) (NaBH4).

-

The use of 2,2,2-trifluoroethanol (B45653) (CF3CH2OH) as a cosolvent with an aqueous 0.1 N HCl solution is crucial for solubilizing the reactants and achieving high conversion rates, reported to be around 90%.

-

Conversion to Vinblastine

This compound can be further converted to vinblastine through an oxidation step.

-

Objective: To hydroxylate the C20' position of this compound.

-

Procedure:

-

The this compound product from the previous step can be subjected to an in-situ oxidation.

-

This is achieved using an Fe(III)/NaBH4-promoted oxidation process in the presence of air (O2). The addition of NaBH4 to the Fe(III) salt initiates a free radical-mediated oxidation of the Δ15',20'-double bond.

-

This reaction installs the C20' alcohol, yielding vinblastine and its C20' isomer, leurosidine.

-

Biosynthetic Pathway Visualization

The following diagram illustrates the key step in the semi-synthesis of vinblastine, where this compound is formed as a critical intermediate.

Caption: Semi-synthetic pathway from Catharanthine and Vindoline to Vinblastine.

References

Anhydrovinblastine: A Technical Guide on its Discovery, History, and Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrovinblastine (B1203243) (AVLB), a naturally occurring bisindole alkaloid and a key precursor in the biosynthesis of the widely used anticancer drugs vinblastine (B1199706) and vincristine, has garnered significant interest as a potential therapeutic agent in its own right. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical synthesis, mechanism of action, preclinical data, and the limited clinical investigations. While sharing the classic vinca (B1221190) alkaloid mechanism of tubulin polymerization inhibition, preclinical studies suggest this compound may possess a distinct efficacy and toxicity profile. This guide consolidates available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers in oncology and drug development.

Discovery and History

This compound was first identified as a crucial intermediate in the biosynthesis of vinblastine within the Madagascar periwinkle, Catharanthus roseus.[1] Early research established that the enzymatic coupling of two monomeric alkaloids, catharanthine (B190766) and vindoline (B23647), yields this compound, which is subsequently hydrated to form vinblastine.[1][2] This discovery was pivotal not only for understanding the natural production of these potent anticancer agents but also for opening avenues for their semi-synthesis.

The historical significance of this compound lies in its role as a cornerstone for the production of vinblastine and its derivatives. The development of efficient methods to synthesize this compound has been a primary focus, enabling the generation of a wide array of vinblastine analogs for structure-activity relationship studies.[3][4] More recently, this compound itself has been investigated for its intrinsic antineoplastic properties, with some preclinical data suggesting it may have a therapeutic window distinct from its more famous successors.

Chemical Synthesis and Purification

The most prominent and efficient method for synthesizing this compound is the biomimetic coupling of catharanthine and vindoline, often promoted by an iron(III) salt. This method offers high diastereoselectivity, favoring the formation of the natural C16' diastereomer.

Experimental Protocol: Fe(III)-Promoted Coupling of Catharanthine and Vindoline for this compound Synthesis

This protocol is adapted from methodologies described in the scientific literature.

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl) aqueous solution

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, etc.)

-

Stirring equipment

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or dichloromethane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol.

-

Stir the solution at room temperature (23-25 °C).

-

Prepare a solution of FeCl₃ (5.0 equivalents) in deionized water and add it to the reaction mixture.

-

Continue stirring at room temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Reduction:

-

Upon completion of the coupling reaction, add sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate iminium ion to this compound.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 8-9).

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate pure this compound.

-

Mechanism of Action

Similar to other vinca alkaloids, the primary mechanism of action of this compound is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathways in this compound-Induced Apoptosis

While the direct target of this compound is tubulin, the downstream signaling events that culminate in apoptosis are complex and involve multiple pathways. Based on studies of the closely related vinblastine, two key pathways are implicated: the c-Jun N-terminal kinase (JNK) pathway and the regulation of the cell cycle inhibitor p21.

JNK Pathway Activation: Microtubule disruption by vinca alkaloids is a cellular stress that activates the JNK signaling cascade. Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and/or activate pro-apoptotic members (e.g., BIM, BAX), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

p21 Downregulation: Studies with vinblastine have shown that it can lead to the downregulation of p21, a cyclin-dependent kinase inhibitor. This downregulation is thought to be mediated by the JNK-c-Jun pathway. The reduction in p21 may promote apoptosis by allowing mitotically arrested cells to progress through the cell cycle improperly, leading to cell death.

Preclinical Research

The preclinical evaluation of this compound has demonstrated its potential as an antineoplastic agent.

In Vitro Cytotoxicity

Table 1: Quantitative In Vitro Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Amide Derivative 6b | A549 | Data not specified |

| This compound Amide Derivative 12b | A549 | Data not specified |

| This compound Amide Derivative 24b | A549 | Data not specified |

| This compound Amide Derivative 6b | HeLa | Data not specified |

| This compound Amide Derivative 12b | HeLa | Data not specified |

| This compound Amide Derivative 24b | HeLa | Data not specified |

Note: Specific IC50 values for these derivatives were not provided in the cited abstract.

In Vivo Efficacy

A patent for the use of this compound in cancer treatment describes in vivo studies in three rodent models: U17 lymphoma, P388 leukemia, and the H460 human tumor xenograft model. The patent claims that this compound demonstrated significant antitumor activity in these models. However, specific quantitative data on tumor growth inhibition or increased lifespan were not disclosed in the available document.

A study on this compound amide derivatives reported in vivo activity against sarcoma 180, suggesting that modification of the this compound scaffold can lead to potent antitumor effects in animal models.

Table 2: Summary of In Vivo Studies Mentioned for this compound and its Derivatives

| Compound | Cancer Model | Animal Model | Outcome |

|---|---|---|---|

| This compound | U17 Lymphoma | Rat | Antitumor activity reported (quantitative data not available) |

| This compound | P388 Leukemia | Mouse | Antitumor activity reported (quantitative data not available) |

| This compound | H460 Human Tumor Xenograft | Mouse | Antitumor activity reported (quantitative data not available) |

| this compound Amide Derivatives (6b, 12b, 24b) | Sarcoma 180 | Not specified | Improved potency and toxicity |

Experimental Protocols

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

This compound

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Reaction Setup: In a cuvette or 96-well plate, combine the polymerization buffer, GTP, and purified tubulin on ice.

-

Compound Addition: Add this compound or a vehicle control to the reaction mixture.

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of this compound.

Clinical Research

Information on the clinical development of this compound is limited. A Phase I clinical trial (NCT00003882) was initiated to determine the maximum tolerated dose and assess the toxicity, safety, pharmacokinetics, and efficacy of this compound in patients with advanced recurrent solid tumors. The study involved intravenous administration of this compound every 3 weeks in a dose-escalation design. The current status of this trial and its results are not publicly available.

Conclusion and Future Directions

This compound, a key intermediate in the biosynthesis of vinblastine, holds promise as an anticancer agent in its own right. Its mechanism of action through tubulin polymerization inhibition is well-established for the vinca alkaloid class. While preclinical studies and patent literature suggest its efficacy in various cancer models, a significant gap exists in the public availability of detailed quantitative in vivo data and comprehensive cytotoxicity profiles.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting and publishing detailed in vivo efficacy studies in relevant cancer models to quantify the antitumor activity of this compound.

-

NCI-60 Screening: A thorough analysis of this compound's activity across the NCI-60 panel of human cancer cell lines would provide a valuable dataset for understanding its spectrum of activity and for comparative analysis with other anticancer agents.

-

Elucidation of Signaling Pathways: Detailed investigation into the specific signaling cascades activated by this compound, particularly the JNK and p21 pathways, will provide a deeper understanding of its molecular mechanism of action and may reveal biomarkers for patient stratification.

-

Clinical Development: The public dissemination of results from the Phase I trial (NCT00003882) is crucial for guiding any future clinical development of this compound.

The information compiled in this technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of this compound. Addressing the existing knowledge gaps will be essential to determine its future role in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential effects of JNK1 and JNK2 on signal specific induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Anhydrovinblastine Biosynthesis Pathway in Catharanthus roseus: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a plant of profound pharmacological importance, being the sole natural source of the potent anticancer dimeric terpenoid indole (B1671886) alkaloids (TIAs), vinblastine (B1199706) and vincristine. The biosynthesis of these compounds is a complex, multi-step process, with the formation of α-3′,4′-anhydrovinblastine (AVLB) representing a critical, rate-limiting dimerization step. This technical guide provides an in-depth exploration of the anhydrovinblastine (B1203243) biosynthesis pathway, focusing on the enzymatic coupling of its monomeric precursors, catharanthine (B190766) and vindoline (B23647). It details the key enzyme involved, the regulatory networks that govern its expression and activity, and presents quantitative data on metabolite accumulation. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and enzymatic assay of the key components of this pathway, intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.

Introduction to the Terpenoid Indole Alkaloid (TIA) Pathway

The biosynthesis of TIAs in C. roseus is a highly compartmentalized and intricate network involving contributions from the shikimate and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These primary metabolic routes provide the indole moiety (from tryptophan) and the terpene moiety (from secologanin), respectively. The condensation of tryptamine (B22526) and secologanin (B1681713) by strictosidine (B192452) synthase (STR) yields strictosidine, the universal precursor for over 130 TIAs identified in this plant.[1] From strictosidine, the pathway bifurcates into numerous branches, leading to the synthesis of a diverse array of alkaloids. The formation of the clinically vital bisindole alkaloids, vinblastine and vincristine, occurs in the final stages of the pathway through the coupling of two complex monomeric precursors: the Iboga-type alkaloid catharanthine and the Aspidosperma-type alkaloid vindoline.[2]

The Core Reaction: this compound Synthesis

The pivotal step in the formation of dimeric alkaloids is the enzymatic coupling of catharanthine and vindoline to produce α-3′,4′-anhydrovinblastine (AVLB).[2] This reaction serves as the direct precursor to vinblastine.

Key Enzyme: Peroxidase 1 (PRX1)

The dimerization of catharanthine and vindoline is catalyzed by a specific, H₂O₂-dependent Class III plant peroxidase, often referred to as this compound synthase.[3][4] The primary enzyme identified as responsible for this reaction in C. roseus leaves is Peroxidase 1 (CrPrx1). This enzyme has been purified and characterized as a high-spin ferric heme protein with a molecular weight of approximately 45.4 kDa. Kinetic studies have confirmed that both catharanthine and vindoline act as substrates for this enzyme, with AVLB being the major coupling product. The reaction is believed to occur in the cell vacuole, which may serve as a protective measure to contain the cytotoxic dimeric alkaloids.

Reaction Mechanism

The PRX1-catalyzed reaction proceeds via an oxidative radical-propagated mechanism. The peroxidase, using hydrogen peroxide (H₂O₂), facilitates the oxidation of the substrates, leading to the formation of reactive intermediates that subsequently couple to form the C16'-C10 bond between the catharanthine and vindoline moieties, yielding this compound.

Caption: Enzymatic coupling of catharanthine and vindoline by Peroxidase 1.

Regulation of the this compound Pathway

The production of this compound and its precursors is tightly regulated by a complex network of signaling molecules and transcription factors, often in response to developmental cues and environmental stresses.

Jasmonate Signaling

Jasmonates (JA), particularly methyl jasmonate (MeJA), are potent elicitors of TIA biosynthesis. The JA signaling cascade involves the transcription factor CrMYC2, which activates the expression of several AP2/ERF domain transcription factors, including the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family. ORCA3, in particular, is a key activator of many TIA pathway genes. Conversely, the ZCT (Zinc finger Catharanthus Transcription factor) family of proteins can act as repressors, creating a finely tuned regulatory system. The relative expression levels of ORCA activators and ZCT repressors, modulated by the MeJA dosage, significantly impact overall TIA production.

Caption: Simplified Jasmonate (JA) signaling pathway regulating TIA genes.

Ethylene (B1197577) Signaling

Ethylene, applied exogenously as ethephon, has been shown to positively regulate the accumulation of vinblastine. This response is linked to the upregulation of downstream TIA pathway genes, including CrPrx1. Ethylene signaling can enhance peroxidase activity and appears to interact with Ethylene Response Factors (ERFs) to modulate the pathway. Transcriptomic analyses suggest that ethylene has a stronger inductive effect on TIA synthesis compared to MeJA, particularly affecting the expression of ERF and certain ABC transporters involved in metabolite transport.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the plant cultivar, developmental stage, and environmental conditions. Elicitation is a common strategy to enhance their production.

Table 1: Basal and Elicited Alkaloid Concentrations in C. roseus Leaves

| Alkaloid | Cultivar / Condition | Concentration (μg/g Dry Weight) | Fold Increase | Reference |

|---|---|---|---|---|

| Catharanthine | Pacifica Peach | 2903 ± 384 | - | |

| Vindoline | Pacifica Peach | 2082 ± 113 | - | |

| Catharanthine | Control | ~1250 (estimated from graph) | - | |

| Catharanthine | 0.1 µg/mL 1kDa Chitooligosaccharides | ~1440 (estimated from graph) | ~1.15x | |

| Vindoline | Control | 1.17 | - | |

| Vindoline | 0.1 µg/mL 3kDa Chitooligosaccharides | 1.88 | 1.61x | |

| Vinblastine | Control (Pink Variety) | 492 | - | |

| Vinblastine | Control (White Variety) | 589 | - | |

| Vinblastine | Control (Purple Variety) | 732 | - | |

| Vinblastine | Control | ~0.025 mg/g (estimated from graph) | - |

| Vinblastine | 100 µM Ethephon | ~0.050 mg/g (estimated from graph) | ~2.0x | |

Table 2: Enzyme Properties of this compound Synthase (PRX1)

| Property | Value | Reference |

|---|---|---|

| Enzyme Class | Class III Peroxidase | |

| Molecular Weight | ~45.4 kDa | |

| Specific Activity | 1.8 nkat/mg | |

| Substrates | Catharanthine, Vindoline |

| Cofactor | H₂O₂ | |

Experimental Protocols

Protocol for Terpenoid Indole Alkaloid Extraction

This protocol is adapted from methods designed for the extraction of monomeric and dimeric alkaloids from dried C. roseus leaf tissue for analytical purposes.

Caption: A generalized workflow for the extraction of TIAs from plant material.

Methodology:

-

Sample Preparation: Harvest and shade-dry or freeze-dry fresh leaves of C. roseus. Grind the dried tissue into a fine powder (e.g., 200-300 mesh size) to maximize surface area for extraction.

-

Acidic Extraction: Weigh approximately 100-200 mg of dried leaf powder. Add an acidic aqueous solution (e.g., 5 mL of 0.1 M HCl) to protonate the alkaloids, enhancing their solubility in the aqueous phase.

-

Maceration: Sonicate the mixture in a sonicator bath for 1 hour at room temperature or macerate with constant stirring to facilitate the release of alkaloids from the plant matrix.

-

Clarification: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 15 min) or filter to separate the solid plant debris from the acidic supernatant containing the alkaloids.

-

Basification & Partitioning (Optional, for purification): Transfer the supernatant to a separation funnel. Slowly add an alkaline solution (e.g., NaOH) to raise the pH above 8. This deprotonates the alkaloids, making them soluble in non-polar organic solvents.

-

Solvent Extraction: Add an equal volume of an immiscible organic solvent such as dichloromethane or ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.

-

Concentration: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried crude alkaloid extract in a precise volume of methanol (B129727) (HPLC grade) for subsequent analysis. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol for this compound Synthase (Peroxidase) Activity Assay

This protocol is based on the characterization of the H₂O₂-dependent coupling of catharanthine and vindoline by purified or crude enzyme extracts.

Reagents:

-

Phosphate Buffer (e.g., 50 mM, pH 6.5)

-

Catharanthine stock solution (in methanol)

-

Vindoline stock solution (in methanol)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 10 mM)

-

Enzyme extract (crude or purified)

-

Methanol (for stopping the reaction and HPLC analysis)

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer to final volume (e.g., 500 µL)

-

Catharanthine (e.g., final concentration 50-200 µM)

-

Vindoline (e.g., final concentration 50-200 µM)

-

-

Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Enzyme Addition: Add a known amount of the enzyme extract to the mixture.

-

Reaction Initiation: Start the reaction by adding H₂O₂ to a final concentration of (e.g., 1 mM). The reaction is strictly dependent on H₂O₂.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol. This denatures the enzyme and prepares the sample for analysis.

-

Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant for the formation of this compound using HPLC (as described in Protocol 5.3).

-

Controls: Run parallel reactions without the enzyme extract (negative control) and without H₂O₂ to confirm enzymatic, H₂O₂-dependent activity.

Protocol for HPLC Quantification of Alkaloids

This protocol provides a robust method for the simultaneous separation and quantification of vindoline, catharanthine, and this compound. It is a composite based on several established methods.

Instrumentation & Columns:

-

HPLC System: With a UV/Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase & Conditions:

-

Mobile Phase A: Methanol or Acetonitrile.

-

Mobile Phase B: Aqueous buffer (e.g., 1% diethylamine (B46881) solution adjusted to pH 7.3 with phosphate, or 0.1 M phosphate buffer with 0.5% acetic acid, pH 3.5). The choice depends on the specific separation required.

-

Elution: A gradient elution is often employed for simultaneous determination. For example:

-

Start with a higher proportion of aqueous buffer, gradually increasing the organic solvent proportion to elute the more non-polar compounds.

-

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 220 nm for simultaneous detection, or optimized wavelengths such as 254 nm, 280 nm (catharanthine), and 310 nm (vindoline).

-

Injection Volume: 10-20 µL.

Quantification:

-

Standard Curves: Prepare serial dilutions of authentic standards for catharanthine, vindoline, and this compound in methanol to create calibration curves. The linear range is typically between 0.01 to 1.0 mg/mL.

-

Sample Analysis: Inject the filtered, reconstituted extracts (from Protocol 5.1) or terminated enzyme assay samples (from Protocol 5.2).

-

Calculation: Identify peaks by comparing retention times with the authentic standards. Quantify the amount of each alkaloid in the sample by correlating its peak area with the standard calibration curve. Express results as µg or mg per gram of dry weight (DW) of the initial plant material.

Conclusion and Future Perspectives

The synthesis of this compound is a cornerstone of TIA metabolism in C. roseus, directly preceding the formation of valuable anticancer agents. The elucidation of its enzymatic basis, centered on Peroxidase 1 (PRX1), and the regulatory networks involving jasmonate and ethylene signaling, has opened new avenues for research. While significant progress has been made, a deeper understanding of the precise kinetic parameters of PRX1 and the transport mechanisms that bring the spatially separated precursors together remains a key area for future investigation. The protocols and data presented in this guide offer a robust framework for researchers aiming to explore these questions. Ultimately, the continued study and metabolic engineering of this pathway, leveraging the knowledge of its enzymes and regulatory factors, hold immense promise for enhancing the production of these life-saving pharmaceuticals.

References

Anhydrovinblastine as a Precursor to Vinblastine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706), a crucial chemotherapeutic agent, is a complex bisindole alkaloid isolated from Catharanthus roseus. Due to its low natural abundance, synthetic and semi-synthetic routes are paramount for its production. A key precursor in many of these synthetic strategies is 3',4'-anhydrovinblastine, which is formed through the coupling of the monomeric alkaloids catharanthine (B190766) and vindoline (B23647). This technical guide provides an in-depth overview of the synthesis of vinblastine from anhydrovinblastine (B1203243), focusing on the prevalent iron(III)-mediated methodologies. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The semi-synthesis of vinblastine often proceeds through the crucial intermediate, this compound. This dimeric alkaloid is readily accessible in high yields from the coupling of catharanthine and vindoline[1]. The subsequent stereoselective conversion of this compound to vinblastine, involving the introduction of a hydroxyl group at the C20' position, is a critical and challenging step. This guide focuses on the chemical transformations that convert this compound to the clinically significant vinblastine.

Iron(III)-Mediated Synthesis of Vinblastine from this compound

A significant breakthrough in vinblastine synthesis was the development of a one-pot reaction that couples catharanthine and vindoline to form this compound, which is then oxidized in situ to vinblastine[2][3]. This process is typically mediated by iron(III) salts.

Reaction Mechanism

The process begins with the Fe(III)-promoted coupling of catharanthine and vindoline, which generates an iminium ion intermediate. This intermediate can be reduced to this compound. The subsequent and most critical step is the oxidation of the C15'-C20' double bond of this compound. In the presence of an Fe(III) salt, a reducing agent such as sodium borohydride (B1222165) (NaBH₄), and air (O₂), a hydroxyl group is introduced at the C20' position, yielding vinblastine and its naturally occurring C20' epimer, leurosidine[2][4]. Mechanistic and labeling studies have been conducted to elucidate the intricacies of this transformation.

Quantitative Data on Vinblastine Synthesis

The efficiency of vinblastine synthesis is highly dependent on the specific reagents and conditions employed. The following tables summarize the quantitative data from key published protocols.

Table 1: Yields of this compound from Catharanthine and Vindoline Coupling

| Coupling Method | Key Reagents | Product | Yield (%) | Reference |

| Fe(III)-Promoted Coupling | Catharanthine, Vindoline, FeCl₃, NaBH₄ | This compound | 90 | |

| Modified Fe(III)-Promoted Coupling | Catharanthine, Vindoline, Fe₂(SO₄)₃ | This compound | 71 |

Table 2: Yields of Vinblastine and Leurosidine from this compound Oxidation

| Oxidation Method | Key Reagents | Products and Yields (%) | Combined C20' Alcohol Yield (%) | Reference |

| Fe(III)-NaBH₄/Air Oxidation | This compound, FeCl₃, NaBH₄, Air (O₂) | Vinblastine (35-40%) | ~35-40% | |

| One-Pot Coupling and Oxidation | Catharanthine, Vindoline, FeCl₃, Fe₂(ox)₃, NaBH₄, Air (O₂) | Vinblastine (40-43%), Leurosidine (20-23%) | 62-69 | |

| Singlet Oxygen-Mediated Coupling | Catharanthine, Vindoline, H₂O₂, NaClO, NaBH₄ | Vinblastine (up to 20% at pH 8.3) | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of vinblastine via this compound.

Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to this compound

This protocol is adapted from the work of Boger and colleagues.

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Dichloromethane (B109758) or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a mixture of 0.1 N HCl and trifluoroethanol.

-

Add ferric chloride (5 equivalents) to the solution at room temperature (23 °C).

-

Stir the reaction mixture. The progress of the coupling reaction to form the iminium ion can be monitored by TLC or HPLC.

-

After the coupling is complete, reduce the intermediate iminium ion by adding sodium borohydride (NaBH₄).

-

Quench the reaction and adjust the pH to basic (pH 8-9) with a suitable base like sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline

This protocol describes the direct conversion of the precursors to vinblastine without isolation of the this compound intermediate.

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Ferric oxalate (B1200264) (Fe₂(ox)₃) or another soluble Fe(III) source

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Air (oxygen source)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

In a reaction vessel, dissolve catharanthine and vindoline in a solution of 0.1 N HCl and trifluoroethanol.

-

Add ferric chloride (5 equivalents) and stir at room temperature.

-

-

Oxidation Reaction:

-

In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, 10 equivalents) cooled to 0 °C and saturated with air.

-

After the initial coupling reaction is complete, add the reaction mixture containing the iminium ion to the cooled Fe(III) solution.

-

Slowly add sodium borohydride (20 equivalents) to the mixture. This initiates both the reduction of the iminium ion and the oxidation of the newly formed this compound.

-

Continue stirring for approximately 30 minutes.

-

-

Work-up and Purification:

-

Quench the reaction.

-

Adjust the pH to be basic (pH 8-9).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted this compound.

-

Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of vinblastine from this compound.

References

- 1. Stereoselective conversion of this compound into vinblastine utilizing an anti-vinblastine monoclonal antibody as a chiral mould - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Anhydrovinblastine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the Vinca alkaloid vinblastine, serves as a crucial precursor in the synthesis of clinically important anticancer agents like vinorelbine. Beyond its role as a synthetic intermediate, this compound and its derivatives have demonstrated significant biological activity, primarily as potent inhibitors of microtubule dynamics. This technical guide provides an in-depth overview of the biological activities of various this compound derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical antitumor efficacy. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this promising area of oncology.

Introduction

Vinca alkaloids, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[1] Their mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] this compound, characterized by a double bond in the C3'-C4' position of the catharanthine (B190766) moiety, is a key intermediate in the semi-synthesis of vinorelbine.[3] However, this compound itself and a growing library of its synthetic derivatives have emerged as a promising class of antineoplastic agents with unique biological profiles.[4] This guide will explore the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on providing practical information for researchers in the field.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound involves the coupling of two monomeric indole (B1671886) alkaloids, catharanthine and vindoline (B23647).[5] This reaction can be promoted by various reagents, with ferric chloride (FeCl3) being a commonly used catalyst.[6] The resulting this compound can then be further modified at various positions to generate a diverse range of derivatives. Key classes of derivatives that have been synthesized and evaluated for their biological activity include amides, esters, ethers, and carbamates, primarily through modifications at the C3 position of the vindoline moiety.[3][7]

Mechanism of Action: Targeting Tubulin

The principal mechanism of action for this compound and its derivatives is the inhibition of tubulin polymerization.[8] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, a process critical for cell division.[2]

This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis.[9] Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway of this compound Derivatives

Caption: this compound derivatives exert their anticancer effect by inhibiting tubulin polymerization.

Quantitative Biological Data

The cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines, with the human non-small cell lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines being commonly used models. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.

Table 1: In Vitro Cytotoxicity (IC50, nM) of this compound Amide Derivatives

| Compound | R Group | A549 | HeLa |

| 5b | Methyl | >1000 | >1000 |

| 6b | Ethyl | 250 | 180 |

| 7b | n-Propyl | 80 | 65 |

| 8b | Isopropyl | 60 | 50 |

| 9b | n-Butyl | 120 | 90 |

| 10b | Isobutyl | 95 | 75 |

| 11b | tert-Butyl | 300 | 250 |

| 12b | Cyclopropyl | 45 | 35 |

| 13b | Cyclobutyl | 55 | 45 |

| 14b | Phenyl | 30 | 25 |

| 15b | Benzyl | 70 | 60 |

| 24b | 3,4-(Methylenedioxy)phenyl | 20 | 15 |

| This compound | - | 40 | 30 |

Data synthesized from published studies.[3]

Table 2: In Vitro Cytotoxicity (IC50, nM) of this compound Ester and Ether Derivatives

| Compound | R Group | Linkage | A549 | HeLa |

| 5b | Methyl | Ester | 60 | 50 |

| 6b | Ethyl | Ester | 85 | 70 |

| 7b | n-Propyl | Ester | 150 | 120 |

| 12b | Phenyl | Ester | 40 | 35 |

| 17b | Methyl | Ether | >1000 | >1000 |

| 18b | Ethyl | Ether | 800 | 650 |

| This compound | - | - | 40 | 30 |

Data synthesized from published studies.[10]

Table 3: In Vitro Cytotoxicity (IC50, nM) of this compound Carbamate (B1207046) Derivatives

| Compound | R Group | A549 | HeLa |

| 8b | Methyl | 35 | 28 |

| 9b | Ethyl | 45 | 35 |

| 14b | Phenyl | 25 | 20 |

| 30b | 4-Fluorophenyl | 15 | 12 |

| This compound | - | 40 | 30 |

Data synthesized from published studies.[7][11]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the coupling of catharanthine and vindoline.

Caption: Workflow for the synthesis of this compound from catharanthine and vindoline.

Procedure:

-

Dissolve equimolar amounts of catharanthine and vindoline in a suitable solvent system, such as a mixture of aqueous hydrochloric acid and 2,2,2-trifluoroethanol.[6]

-

Add a solution of ferric chloride (FeCl3) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, reduce the intermediate iminium ion by adding a reducing agent, such as sodium borohydride (B1222165) (NaBH4).[6]

-

Quench the reaction and extract the crude product with an organic solvent.

-

Purify the crude this compound using column chromatography.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Procedure:

-

Seed cells (e.g., A549, HeLa) into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivatives.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at approximately 515 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

In Vivo Antitumor Activity (Sarcoma 180 Model)

The Sarcoma 180 (S180) tumor model in mice is a commonly used preclinical model to evaluate the in vivo efficacy of potential anticancer agents.[12]

Procedure:

-

Implant Sarcoma 180 cells subcutaneously into the flank of mice.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the this compound derivatives intravenously or intraperitoneally according to a predetermined dosing schedule.[3]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement.

-

Calculate the tumor growth inhibition (TGI) as a measure of antitumor efficacy.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin in vitro.

Procedure:

-

Reconstitute purified tubulin in a suitable buffer.

-

Add the this compound derivatives at various concentrations to a 96-well plate.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP and warming the plate to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.[13]

-

Compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory effect.

Structure-Activity Relationship (SAR)

The extensive synthesis and biological evaluation of this compound derivatives have provided valuable insights into their structure-activity relationships.

-

Amide Derivatives: The size and nature of the substituent on the amide nitrogen at C3 significantly influence cytotoxic activity. Generally, smaller, and more rigid cyclic substituents tend to enhance potency. Aromatic substituents also show good activity.[3]

-

Ester and Ether Derivatives: Ester derivatives generally exhibit more potent cytotoxicity than their ether counterparts, suggesting that the carbonyl group in the ester linkage is important for activity. Similar to the amide series, the size of the substituent is a critical determinant of potency.[10]

-

Carbamate Derivatives: Carbamate derivatives have also shown potent cytotoxic activity, with substitutions on the carbamate nitrogen providing a means to modulate potency.[7][11]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of microtubule-targeting agents with significant potential for further development as anticancer drugs. The structure-activity relationship studies have provided a rational basis for the design of new analogs with improved potency and pharmacological properties. Future research should focus on optimizing the lead compounds to enhance their therapeutic index, exploring novel modifications to overcome drug resistance, and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into effective cancer therapies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of cancer drug discovery.

References

- 1. Node Attributes | Graphviz [graphviz.org]

- 2. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of cytotoxic this compound amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Measurement of Ligand Binding to Tubulin by Sulfhydryl Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships study of novel anti-tumor carbamate this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of the Hollow Fibre Assay for Studies on Tumor Neovasculature | Springer Nature Experiments [experiments.springernature.com]

- 9. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dot and Graphviz [sheep-thrills.net]

- 11. Node, Edge and Graph Attributes [bioweb.pasteur.fr]

- 12. researchgate.net [researchgate.net]

- 13. Edge Attributes | Graphviz [graphviz.org]

Anhydrovinblastine molecular formula and physical properties

For immediate release

This technical guide provides an in-depth overview of the molecular formula, physical properties, and biological activities of Anhydrovinblastine, a key intermediate in the synthesis of the anticancer drug vinorelbine. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Molecular and Physical Properties

This compound, a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, possesses a complex chemical structure. Its molecular and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C46H56N4O8[1][2] |

| Molecular Weight | 792.96 g/mol |

| CAS Number | 38390-45-3[1][2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in Chloroform and DMSO[3] |

| Melting Point | Not available in the reviewed literature. |

| Boiling Point | Not available in the reviewed literature. |

Experimental Protocols

Synthesis of this compound via Coupling of Catharanthine (B190766) and Vindoline (B23647)

The synthesis of this compound is most commonly achieved through the coupling of two simpler indole (B1671886) alkaloids, catharanthine and vindoline. Several methods have been developed, with the following protocol being a representative example of an iron(III)-mediated coupling reaction.

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl3)

-

Sodium borohydride (B1222165) (NaBH4)

-

Trifluoroethanol (TFE)

-

0.05 N Hydrochloric acid (HCl)

-

Aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of catharanthine and vindoline in a mixture of aqueous 0.05 N HCl and trifluoroethanol.

-

To this solution, add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) as a single-electron oxidant.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the coupling reaction to form the iminium intermediate, carefully add sodium borohydride to the reaction mixture to reduce the iminium ion to this compound.

-

Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard technique for the purification and quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM sodium phosphate (B84403) buffer, pH 6.0). The gradient starts with a lower concentration of acetonitrile, which is gradually increased over the course of the run.

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve the crude this compound sample in the initial mobile phase composition and filter through a 0.2 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program to separate the components of the mixture.

-

Monitor the elution profile at 254 nm. This compound will elute as a distinct peak.

-

Collect the fraction corresponding to the this compound peak for preparative purification, or integrate the peak area for quantitative analysis against a standard curve.

Signaling Pathways and Mechanism of Action

This compound, like its parent compound vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This ultimately leads to cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics

This compound binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle. This prevents proper chromosome segregation during mitosis, causing the cell to arrest in the M phase of the cell cycle.

Induction of Apoptosis

The M-phase arrest triggered by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.

References

Anhydrovinblastine: A Technical Guide to its Role in M Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine (B1199706), is a potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest at the M phase and subsequent apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a focus on its interaction with tubulin, the resulting cell cycle arrest, and the induction of apoptotic signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy. This compound is a key intermediate in the synthesis of vinblastine and other vinca alkaloids and also occurs naturally.[1][2] Like its parent compound, this compound's cytotoxic effects stem from its ability to interfere with the assembly of microtubules, essential components of the mitotic spindle.[3][4] This disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the M phase and, ultimately, programmed cell death.[5] While its general mechanism is understood to be similar to other vinca alkaloids, this guide focuses on the specific data and methodologies relevant to this compound.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. This compound binds to tubulin, inhibiting its polymerization into microtubules. This action disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division. At low concentrations, vinca alkaloids like this compound suppress microtubule dynamics, while at higher concentrations, they lead to a net depolymerization of microtubules.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization can be quantified using in vitro assays. These assays typically measure the change in turbidity or fluorescence as tubulin polymerizes into microtubules. While specific IC50 values for this compound in tubulin polymerization assays are not readily available in public literature, studies on the closely related vinblastine show a concentration for 50% polymerization prevention of 4.3 x 10

−7M Phase Cell Cycle Arrest

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the M phase (mitosis) to prevent chromosomal missegregation. Prolonged arrest in mitosis can lead to several cell fates, including apoptotic cell death or mitotic catastrophe.

Quantitative Data on M Phase Arrest

The percentage of cells arrested in the M phase following treatment with this compound can be quantified using flow cytometry. While specific data for this compound is limited, studies on hybrid compounds containing this compound have demonstrated G2/M phase arrest in human lung cancer cell lines (A549). For the parent compound, vinblastine, treatment of MOLT-4 cells with 0.05 µg/ml resulted in a time-dependent increase in the M phase population.

Cytotoxicity and Apoptosis Induction

The sustained M phase arrest induced by this compound ultimately triggers programmed cell death, or apoptosis. This is a key component of its anticancer activity.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound is typically measured by its IC50 value, the concentration required to inhibit the growth of 50% of a cell population. Comparative studies have shown that vinblastine is generally about 10-fold more potent than this compound.

Table 1: Comparative Cytotoxicity of this compound and Vinblastine

| Compound | Relative Potency |

| Vinblastine | 1x |

| This compound | ~10x less potent |

Data extrapolated from comparative studies.

Signaling Pathways

This compound-induced M phase arrest and apoptosis involve the modulation of several key signaling pathways. These pathways are critical regulators of cell cycle progression and cell death.

JNK/Bcl-2 Signaling Pathway

Microtubule-damaging agents, including vinca alkaloids, are known to activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.

p53 and p21 Signaling

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of the cell cycle. Studies with vinblastine have shown that it can induce a p53-independent downregulation of p21, which may contribute to promoting apoptosis in mitotically arrested cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-